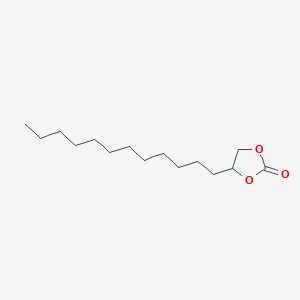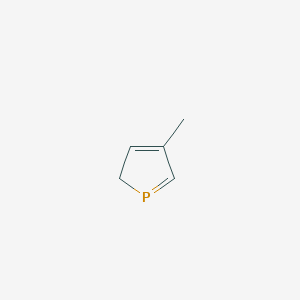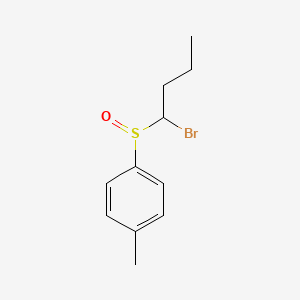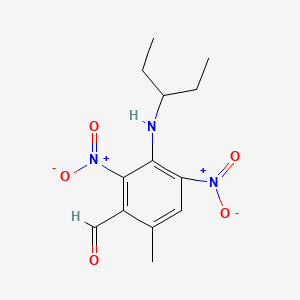
4-Dodecyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dodecyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C₁₅H₂₈O₃ It is characterized by a dioxolane ring substituted with a dodecyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Dodecyl-1,3-dioxolan-2-one can be synthesized through the reaction of dodecanol with ethylene carbonate under acidic or basic conditions. The reaction typically involves the formation of an intermediate dodecyl ethylene carbonate, which then cyclizes to form the desired dioxolanone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dodecyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the dioxolanone ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecyl diol.
Substitution: Various substituted dioxolanones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Dodecyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: A smaller analog with a methyl group instead of a dodecyl chain.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-Vinyl-1,3-dioxolan-2-one: Features a vinyl group, allowing for polymerization reactions.
Uniqueness
4-Dodecyl-1,3-dioxolan-2-one is unique due to its long hydrophobic dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to form stable complexes with various molecules also sets it apart from other dioxolanones.
Propriétés
| 152463-27-9 | |
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
4-dodecyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-17-15(16)18-14/h14H,2-13H2,1H3 |
Clé InChI |
FPDBQIXHAHEZPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1COC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
